2-((2,3-Difluorophenoxy)methyl)benzaldehyde
Description
2-((2,3-Difluorophenoxy)methyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a (2,3-difluorophenoxy)methyl group at the ortho position. Its molecular formula is C₁₄H₁₀F₂O₂, with a molecular weight of 248.23 g/mol . This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing fluorine atoms and the ether linkage, which enhance metabolic stability and modulate reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the formation of amides and esters via nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
2-[(2,3-difluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-3-7-13(14(12)16)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGJMDKRLJRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3-difluorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-((2,3-difluorophenoxy)methyl)benzoic acid.
Reduction: Formation of 2-((2,3-difluorophenoxy)methyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-((2,3-Difluorophenoxy)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorophenoxy group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The compound’s structural analogs differ in substitution patterns, functional groups, or regiochemistry. Below is a comparative analysis:
Table 1: Key Properties of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position(s) | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-((2,3-Difluorophenoxy)methyl)benzaldehyde | C₁₄H₁₀F₂O₂ | 248.23 | Ortho (benzaldehyde) | Aldehyde, ether | Not reported |
| 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | C₁₄H₁₀F₂O₂ | 248.23 | Para (benzaldehyde) | Aldehyde, ether | Not reported |
| 4-(2,3-Difluorophenyl)benzaldehyde | C₁₃H₈F₂O | 218.20 | Para (direct aryl) | Aldehyde | Not reported |
| 2-(3,4-Difluorophenoxy)benzaldehyde oxime | C₁₃H₉F₂NO₂ | 249.21 | Ortho (oxime) | Aldehyde oxime, ether | 73–75 |
| 2,3-Difluoro-6-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 2,3-difluoro, 6-methoxy | Aldehyde, methoxy | Not reported |
Key Observations :
Positional Isomerism: The para-substituted analog 4-((2,3-Difluorophenoxy)methyl)benzaldehyde shares the same molecular formula as the target compound but exhibits distinct electronic and steric properties due to the para orientation of the phenoxymethyl group. 4-(2,3-Difluorophenyl)benzaldehyde lacks the ether linkage, leading to reduced polarity and altered solubility profiles .
Functional Group Variations: 2-(3,4-Difluorophenoxy)benzaldehyde oxime introduces an oxime group (-NOH), which can participate in chelation or serve as a protecting group for aldehydes. The oxime derivative has a higher molecular weight (249.21 vs. 248.23) and a reported melting point of 73–75°C . 2,3-Difluoro-6-methoxybenzaldehyde replaces the phenoxymethyl group with a methoxy substituent, significantly altering electronic effects and reducing steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
